4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Description
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is a biphenyl-based compound featuring a hydroxyl (-OH) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) substituent at the 4'-position. This structure combines electron-withdrawing (e.g., -CF₃, -SO₂) and hydrogen-bonding (-OH) groups, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANQIGIKGNQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686772 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-27-8 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photochemical or thermal conditions.
Sulfonylation and Pyrrolidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its properties may be useful in developing new pesticides or herbicides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding or other interactions with the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol with structurally or functionally related biphenyl derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, critical for membrane permeability .
- Replacing -OH with -COOH (as in the carboxylic acid analog) increases environmental toxicity, likely due to enhanced water solubility and persistence .
- Pyrrolidin-1-ylsulfonyl and piperazine groups improve binding to enzyme active sites (e.g., ILK inhibitors) .
Antimicrobial vs. Anticancer Applications :
- Biphenyls with hydroxyl and methoxy groups (e.g., 4-(3-methyl-but-2-enyl)-5-methoxy-biphenyl-3-ol) show potent antimicrobial activity, likely via membrane disruption .
- Pyrazole- or propanamide-containing analogs exhibit kinase-inhibitory effects, highlighting the role of heterocycles in targeting intracellular signaling pathways .
Safety and Environmental Impact: Compounds with -CF₃ and -SO₂-pyrrolidine groups require stringent storage conditions (dry, ventilated, <25°C) to prevent degradation . Environmental hazards (e.g., H400) are more pronounced in carboxylated derivatives due to increased bioavailability .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4'-(pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives and aryl halides. A typical procedure involves refluxing precursors (e.g., (3-hydroxyphenyl)boronic acid) with catalysts like Pd(II) complexes in xylene or similar solvents, followed by purification via recrystallization from methanol . Key steps include optimizing reaction time (25–30 hours) and using bases like NaOH for workup .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of ¹H/¹³C-NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., -OH, sulfonyl). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities . Purity is assessed via HPLC or TLC, with mobile phases tailored to polarity (e.g., ethyl acetate/hexane) .
Q. What are the primary challenges in synthesizing biphenyl derivatives with sulfonyl and trifluoromethyl groups?
- Methodology : Steric hindrance from the trifluoromethyl group and sulfonyl moiety can reduce reaction yields. Mitigation strategies include:
- Using excess Pd catalysts (e.g., PdCl₂) to drive coupling reactions .
- Employing high-boiling solvents (e.g., 2-ethoxyethanol) to stabilize intermediates .
- Optimizing stoichiometry of boronic acid precursors to avoid byproducts .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology : Perform molecular docking to simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related receptors). Use software like AutoDock Vina with crystal structures from the PDB. ADME analysis (e.g., SwissADME) predicts pharmacokinetic properties, focusing on sulfonyl group-mediated solubility and trifluoromethyl-enhanced membrane permeability .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar biphenyl derivatives?
- Case Study : If ¹H-NMR signals overlap (e.g., aromatic protons), use 2D NMR techniques (COSY, HSQC) to assign peaks. For example, in , ¹³C-NMR distinguished methylthio-substituted carbons (δ ~15 ppm) from aryl carbons. Cross-validate with HRMS to confirm molecular formulas .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization Framework :
- Catalyst Screening : Test Pd(II)/XPhos systems (e.g., trans-dichlorobis(XPhos)palladium(II)), which enhance coupling efficiency in biphenyl synthesis (99% yield in ).
- Solvent Selection : Replace xylene with DMAc or DMF to improve solubility of polar intermediates .
- Workup Refinement : Use column chromatography (silica gel, gradient elution) instead of recrystallization for higher recovery of viscous products .
Q. What are the electronic effects of the pyrrolidin-1-ylsulfonyl group on the biphenyl core?
- Analysis : The sulfonyl group acts as a strong electron-withdrawing group, reducing electron density on the adjacent aryl ring (observed via downfield shifts in ¹H-NMR). This enhances reactivity toward electrophilic substitution at the 3-hydroxy position. Computational studies (DFT) quantify charge distribution and guide functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
